molecular formula C5H11NO3 B14773953 (2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate

(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate

Cat. No.: B14773953
M. Wt: 133.15 g/mol
InChI Key: NWZTXAMTDLRLFP-UCORVYFPSA-N
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Description

(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate is a chiral amino acid derivative This compound is notable for its stereochemistry, which plays a crucial role in its biological activity and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate typically involves the asymmetric reduction of ketoesters. One common method employs carbonyl reductase from Lactobacillus fermentum to catalyze the reduction of 2-chloro-β-ketoesters, resulting in the desired chiral compound . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.

Industrial Production Methods

Industrial production of this compound often utilizes biocatalysis, leveraging the efficiency and selectivity of enzymes. The process involves preparing engineered bacteria containing the necessary reductase enzymes, followed by fermentation and extraction of the product. This method is advantageous due to its scalability and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding keto acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as acyl chlorides and anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include keto acids, alcohols, and various amide derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate involves its interaction with specific enzymes and receptors in biological systems. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-2-azaniumyl-3-hydroxy-2-methylbutanoate
  • (2R,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate
  • (2R,3R)-2-azaniumyl-3-hydroxy-2-methylbutanoate

Uniqueness

(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to its stereoisomers, this compound may exhibit different levels of activity, selectivity, and stability in various applications. Its specific configuration allows for precise interactions with biological targets, making it valuable in research and industrial applications .

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate

InChI

InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5-/m0/s1

InChI Key

NWZTXAMTDLRLFP-UCORVYFPSA-N

Isomeric SMILES

C[C@@H]([C@@](C)(C(=O)[O-])[NH3+])O

Canonical SMILES

CC(C(C)(C(=O)[O-])[NH3+])O

Origin of Product

United States

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